REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:16])[CH2:7][CH2:6][CH2:5][N:4](C(OC(C)(C)C)=O)[C:3]1=[O:15]>CO.Cl.CCOCC>[CH3:1][C:2]1([CH3:16])[CH2:7][CH2:6][CH2:5][NH:4][C:3]1=[O:15]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated
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Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NCCC1)=O)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |